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molecular formula C13H11NO2 B1360066 2-(4-Methoxybenzoyl)pyridine CAS No. 6305-18-6

2-(4-Methoxybenzoyl)pyridine

Cat. No. B1360066
M. Wt: 213.23 g/mol
InChI Key: ZYZQOYSKLICWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637500B2

Procedure details

To a stirred solution of (4-Methoxy-phenyl)-pyridin-2-yl-methanone (10.0 g, 0.046 mol) in DCM(140 mL) was added boron tribromide (17.8 mL, 0.187 mol) at −78° C. slowly. The reaction mixture was allowed to warm to room temperature and stirred for 24 h. Reaction mixture was quenched with saturated Sodium bicarbonate solution (250 mL) and extracted with ethyl acetate (2×250 mL). The organic layer was dried over sodium sulphate and concentrated. Purification by 100-200-mesh sized silica gel column with 0-40% EtOAc:Hexane as eluent provided the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:10])=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1=NC=CC=C1
Name
Quantity
17.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated Sodium bicarbonate solution (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by 100-200-mesh sized silica gel column with 0-40% EtOAc
CUSTOM
Type
CUSTOM
Details
Hexane as eluent provided the product

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=CC=C(C=C1)C(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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